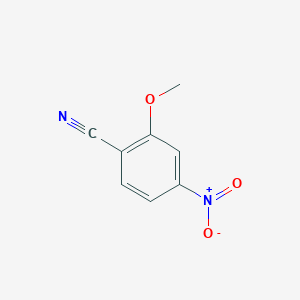
2-氨基-4-氯嘧啶
概述
描述
2-Amino-4-chloropyrimidine is an organic compound with the molecular formula C4H4ClN3. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is notable for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
科学研究应用
2-Amino-4-chloropyrimidine is widely used in scientific research due to its versatility:
Organic Synthesis: It is an important intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Used in the development of drugs and therapeutic agents.
Agrochemicals: Serves as a precursor for the synthesis of pesticides and herbicides.
作用机制
Target of Action
2-Amino-4-chloropyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s known that pyrimidines exhibit their anti-inflammatory effects by inhibiting the response of certain vital inflammatory mediators .
Biochemical Pathways
They have been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects .
Action Environment
It’s worth noting that the compound’s stability may be affected by storage conditions .
生化分析
Biochemical Properties
2-Amino-4-chloropyrimidine is known to interact with various enzymes and proteins. It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
The effects of 2-Amino-4-chloropyrimidine on cells and cellular processes are significant. It has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
Molecular Mechanism
At the molecular level, 2-Amino-4-chloropyrimidine exerts its effects through various mechanisms. It is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide . This interaction influences the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-Amino-4-chloropyrimidine can change in laboratory settings. It is known for its stability and does not degrade easily
Metabolic Pathways
2-Amino-4-chloropyrimidine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, which could influence metabolic flux or metabolite levels . The specific metabolic pathways that 2-Amino-4-chloropyrimidine is involved in are still being researched.
Transport and Distribution
The transport and distribution of 2-Amino-4-chloropyrimidine within cells and tissues are complex processes. It could interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Amino-4-chloropyrimidine and its effects on activity or function are areas of active research. It could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-4-chloropyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloropyrimidine with ammonia. This reaction typically yields a mixture of 2-amino-4-chloropyrimidine and its regioisomer, 2-chloro-4-aminopyrimidine . Another method involves the palladium-catalyzed cyanation of aryl and heteroaryl chlorides using zinc (II) cyanide .
Industrial Production Methods: Industrial production of 2-Amino-4-chloropyrimidine often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The compound can be purified by sublimation in a vacuum or recrystallization from water .
化学反应分析
Types of Reactions: 2-Amino-4-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyanation Reactions: It serves as a substrate in palladium-catalyzed cyanation reactions with zinc (II) cyanide.
Common Reagents and Conditions:
Ammonia: Used in the substitution reaction with 2,4-dichloropyrimidine.
Zinc (II) Cyanide: Used in palladium-catalyzed cyanation reactions.
Major Products:
2-Chloro-4-aminopyrimidine: A regioisomer produced alongside 2-Amino-4-chloropyrimidine in some synthetic routes.
Cyanated Derivatives: Products of cyanation reactions.
相似化合物的比较
2-Chloro-4-aminopyrimidine: A regioisomer with similar chemical properties.
4-Amino-2-chloropyridine: Another chloroaminoheterocyclic compound used in similar applications.
Uniqueness: 2-Amino-4-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and application potential compared to its isomers and analogs .
属性
IUPAC Name |
4-chloropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGFGNCFYUNXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278978 | |
| Record name | 2-Amino-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3993-78-0 | |
| Record name | 3993-78-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3993-78-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for producing 2-amino-4-chloropyrimidine?
A: 2-Amino-4-chloropyrimidine is typically synthesized through a two-step process. First, isocytosine undergoes a chlorination reaction to yield the intermediate 2-amino-4-chloropyrimidine. [] Subsequently, this intermediate can be further modified, for example, through a methoxylation reaction to produce 2-amino-4-methoxypyrimidine. [] Another route involves reacting N-substituted cyclic amines with 2,4-dichloropyrimidine, though this method can also lead to the formation of the isomeric 4-amino-2-chloropyrimidine. []
Q2: How does the structure of 2-amino-4-chloropyrimidine relate to its reactivity and applications in chemical synthesis?
A: The presence of both a chlorine atom and an amino group on the pyrimidine ring makes 2-amino-4-chloropyrimidine a versatile building block in organic synthesis. The chlorine atom can be readily substituted by various nucleophiles, such as alkoxides [] or amines [], allowing for the introduction of diverse functionalities at the 4-position. Furthermore, the amino group at the 2-position can participate in coordination chemistry, enabling the formation of metal complexes, as demonstrated by its reaction with gold(III) complexes. []
Q3: What are the electrochemical properties of 2-amino-4-chloropyrimidine?
A: Electrochemical studies reveal that 2-amino-4-chloropyrimidine exhibits two polarographic waves in a pH range of 7.4-8.9. [] The first wave corresponds to the reductive dehalogenation of the molecule, leading to the formation of 2-aminopyrimidine. [] The second wave coincides with the single wave observed for 2-aminopyrimidine and is attributed to the reduction of the pyrimidine nucleus. [] This reductive dehalogenation has been explored using various electrode materials like lead, mercury, cadmium, and zinc, with cadmium demonstrating higher efficiency in producing 2-aminopyrimidine. []
Q4: Has 2-amino-4-chloropyrimidine been explored in the development of antiviral agents?
A: Derivatives of 2-amino-4-chloropyrimidine have been investigated for their antiviral potential. Specifically, 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, synthesized from 2-amino-4-chloropyrimidine precursors, exhibited inhibitory activity against various DNA and RNA viruses, including herpesviruses, retroviruses, and HIV. [] Interestingly, the antiviral activity was predominantly observed with the O(6)-isomers, highlighting the importance of the specific substitution pattern on the pyrimidine ring for biological activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-azabicyclo[2.2.2]octan-8-yl2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate](/img/structure/B19941.png)


